![molecular formula C40H57ClN2O7 B15073293 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B15073293.png)
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is a compound that belongs to the family of polyethylene glycol (PEG) conjugates. These compounds are widely used in various scientific fields due to their unique properties, such as water solubility, biocompatibility, and ability to modify other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 typically involves the conjugation of a Cy5 dye with polyethylene glycol chains. The process may include:
Activation of PEG Chains: The PEG chains are often activated using reagents like N-hydroxysuccinimide (NHS) esters or maleimides.
Conjugation Reaction: The activated PEG chains are then reacted with the Cy5 dye under controlled conditions, such as specific pH and temperature, to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to modify its properties.
Reduction: Reduction reactions can be used to alter the functional groups within the molecule.
Substitution: Substitution reactions may involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques to study biological processes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and sensors.
作用機序
The mechanism by which N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 exerts its effects involves:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization in imaging applications.
Molecular Targets: The PEG chains enhance the solubility and biocompatibility of the compound, facilitating its interaction with various biological targets.
Pathways Involved: The compound may interact with cellular pathways involved in signaling, transport, and metabolism.
類似化合物との比較
Similar Compounds
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy3: Another PEG conjugate with a different fluorescent dye.
N-(m-PEG4)-N’-(hydroxy-PEG2)-FITC: A compound with fluorescein isothiocyanate as the fluorescent dye.
Uniqueness
N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 is unique due to its specific fluorescent properties, making it suitable for applications requiring high sensitivity and specificity.
特性
分子式 |
C40H57ClN2O7 |
|---|---|
分子量 |
713.3 g/mol |
IUPAC名 |
2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
IZJBQJRLNJOCMH-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
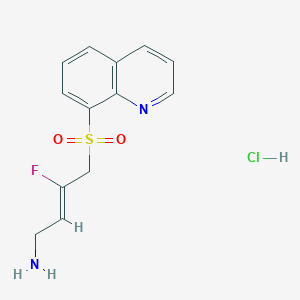
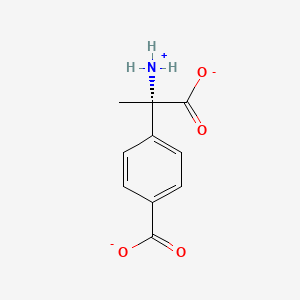

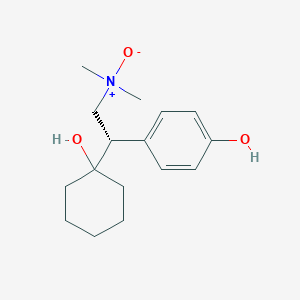
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
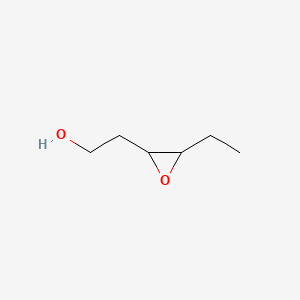
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
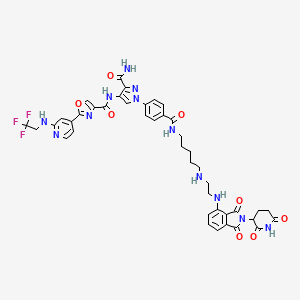
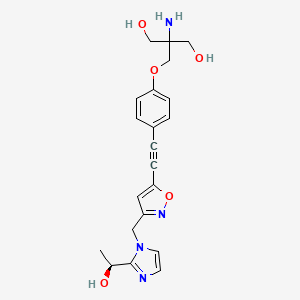


![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
